molecular formula C15H22N2O B8634565 p-(4-Propyl-1-piperazinyl)acetophenone

p-(4-Propyl-1-piperazinyl)acetophenone

Cat. No.: B8634565
M. Wt: 246.35 g/mol
InChI Key: PWDRANFZMOMMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(4-Propyl-1-piperazinyl)acetophenone is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving primarily as a versatile synthetic intermediate. This molecule features a acetophenone core linked to a N-propyl piperazine moiety, a structural motif commonly employed in the design of biologically active molecules. Compounds containing piperazinylacetophenone substructures are frequently investigated as key scaffolds in the development of potential therapeutic agents . This compound is particularly valuable in anticancer research, where similar piperazine-containing structures have demonstrated potent cytotoxic properties against various cancer cell lines . The piperazinylacetophenone framework serves as an essential building block for developing more complex heterocyclic systems, including hydantoin and purine derivatives that show promising antiproliferative activity . The propyl substitution on the piperazine nitrogen offers researchers opportunity to explore structure-activity relationships by modulating lipophilicity and steric properties, which can significantly influence biological activity and pharmacokinetic parameters . The mechanism of action for piperazinylacetophenone derivatives varies based on the final molecular architecture but may involve interaction with various enzyme systems and cellular targets. Some related Mannich base derivatives exhibit cytotoxicity through alkylation of cellular thiols such as glutathione or through inhibition of crucial enzymes like DNA topoisomerase I . Other research applications include serving as precursor for thymidine phosphorylase inhibitors, which represent a strategic approach to antiangiogenic cancer therapy . This product is provided exclusively For Research Use Only. It is intended for use by qualified laboratory professionals in controlled research settings. Not for diagnostic, therapeutic, or human consumption purposes. Researchers should consult safety data sheets and implement appropriate handling protocols before use.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-[4-(4-propylpiperazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15-6-4-14(5-7-15)13(2)18/h4-7H,3,8-12H2,1-2H3

InChI Key

PWDRANFZMOMMEJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the common synthetic routes for p-(4-Propyl-1-piperazinyl)acetophenone, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic substitution : The acetophenone core can undergo nucleophilic addition at the carbonyl group. Piperazine derivatives (e.g., 4-propylpiperazine) can be introduced via coupling reactions. For example, alkylation or reductive amination may be employed using catalysts like palladium or copper .
  • Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios. Monitor progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol%) to minimize side products like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing p-(4-Propyl-1-piperazinyl)acetophenone?

  • Methodology :

  • 1H/13C NMR : Confirm the substitution pattern of the phenyl ring (e.g., para-position) and piperazinyl group integration. Compare with reference spectra of acetophenone derivatives .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ~275 g/mol for C15H22N2O) and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and piperazinyl N–H vibrations (~3300 cm⁻¹) .

Q. How does the reactivity of p-(4-Propyl-1-piperazinyl)acetophenone compare to unsubstituted acetophenone?

  • Methodology :

  • Electrophilicity : The electron-donating piperazinyl group reduces the electrophilicity of the carbonyl carbon, slowing nucleophilic additions (e.g., Grignard reactions). Quantify via Hammett substituent constants (σ) or computational DFT calculations .
  • Photostability : Conduct UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) to assess degradation kinetics compared to acetophenone .

Advanced Research Questions

Q. How can solubility data for p-(4-Propyl-1-piperazinyl)acetophenone in supercritical CO2 be modeled for extraction or purification?

  • Methodology :

  • Experimental : Use a static equilibrium cell to measure solubility at varying pressures (10–28 MPa) and temperatures (313–343 K). Compare with acetophenone’s solubility in scCO2, which follows density-based models like Chrastil (SSE = 0.38%) or Peng-Robinson EoS with Stryjek-Vera mixing rules (SSE = 4.0%) .
  • Computational : Apply COSMO-RS or molecular docking simulations to predict solute-solvent interactions, accounting for the piperazinyl group’s polarity .

Q. What experimental strategies resolve contradictions in reported reaction yields for piperazinyl-acetophenone derivatives?

  • Methodology :

  • Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dimerization or oxidation). For example, phenacyl chloride intermediates may form undesired ethers under basic conditions .
  • Design of Experiments (DoE) : Apply factorial design to test variables (pH, temperature, catalyst type). For acetophenone derivatives, optimal yields are often achieved at pH 7–9 and 80°C .

Q. How does the thermal stability of p-(4-Propyl-1-piperazinyl)acetophenone impact its storage and handling?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C) under nitrogen/air. Compare with acetophenone (boiling point = 202°C) .
  • Safety Protocols : Store in amber glass at 2–8°C under inert gas (argon). Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .

Q. What computational methods predict the biological activity of p-(4-Propyl-1-piperazinyl)acetophenone derivatives?

  • Methodology :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity. Piperazinyl groups enhance blood-brain barrier penetration in CNS drug candidates .
  • Molecular Docking : Screen against targets (e.g., serotonin receptors) using AutoDock Vina. Compare binding affinities with known agonists/antagonists .

Safety and Handling

Q. What are the critical safety considerations for handling p-(4-Propyl-1-piperazinyl)acetophenone in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Piperazinyl derivatives may cause skin/eye irritation (Category 2 hazard) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (flash point ~77°C for acetophenone) .
  • Spill Management : Neutralize with absorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

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